L-Tryptophan-15N
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Overview
Description
L-Tryptophan-15N, also known as Tryptophan-15N or Tryptophane-15N, is an essential amino acid. It serves as a precursor for several important molecules, including serotonin, melatonin, and vitamin B3 (niacin). The “15N” indicates that it contains a stable isotope of nitrogen (15N) instead of the more common nitrogen isotope (14N) .
Preparation Methods
Synthetic Routes:: L-Tryptophan-15N can be synthesized using various methods. One common approach involves the incorporation of 15N-labeled precursors during microbial fermentation. For instance, bacteria or yeast can be cultured in a medium containing 15N-labeled ammonium salts or other nitrogen sources. These organisms then incorporate the labeled nitrogen into L-Tryptophan during their growth .
Industrial Production:: Industrial-scale production of this compound typically relies on fermentation processes. The use of genetically modified microorganisms allows efficient incorporation of the stable isotope. After fermentation, purification steps yield high-purity this compound suitable for research and other applications .
Chemical Reactions Analysis
Reactions:: L-Tryptophan-15N participates in various chemical reactions, including:
Oxidation: It can undergo oxidative transformations, leading to the formation of various oxidation products.
Reduction: Reduction reactions yield derivatives with modified functional groups.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (using H2 and a metal catalyst) are employed.
Substitution: Various reagents, such as halogens (e.g., chlorine or bromine), can lead to substitution reactions.
Major Products:: The specific products depend on the reaction conditions. For example:
- Oxidation may yield indole derivatives.
- Reduction can lead to tryptophan derivatives with modified amino groups.
- Substitution reactions may result in halogenated tryptophan derivatives.
Scientific Research Applications
L-Tryptophan-15N finds applications in:
Protein Structure Studies: Researchers use it as a probe in nuclear magnetic resonance (NMR) spectroscopy to study protein structures.
Metabolic Pathway Investigations: By tracking the fate of labeled tryptophan, scientists gain insights into metabolic pathways.
Neurotransmitter Research: Its role in serotonin and melatonin synthesis makes it relevant for neurobiology studies.
Mechanism of Action
The precise mechanism by which L-Tryptophan-15N exerts its effects involves:
Serotonin Synthesis: It serves as a precursor for serotonin, a neurotransmitter involved in mood regulation, sleep, and appetite.
Melatonin Production: L-Tryptophan contributes to melatonin synthesis, influencing circadian rhythms and sleep-wake cycles.
Comparison with Similar Compounds
L-Tryptophan-15N stands out due to its isotopic labeling. Similar compounds include regular L-Tryptophan (without 15N) and other aromatic amino acids like phenylalanine and tyrosine.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1 |
InChI Key |
QIVBCDIJIAJPQS-ZNXOOWLZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)[15NH2] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origin of Product |
United States |
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